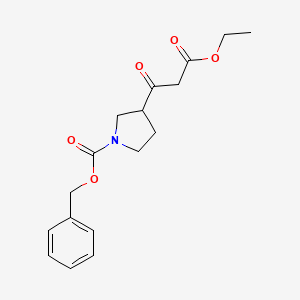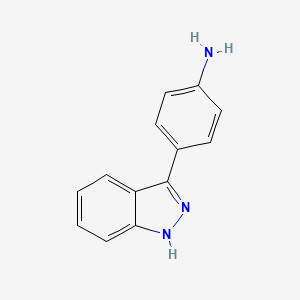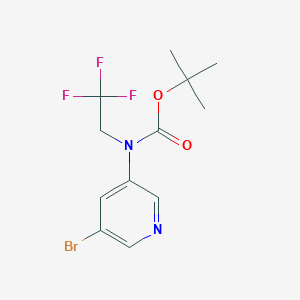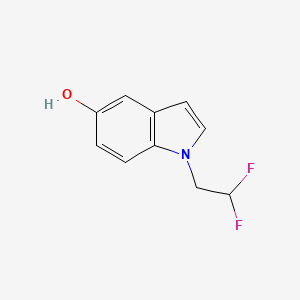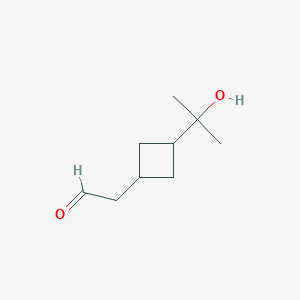
2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetaldehyde cis/trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetaldehyde cis/trans is a chemical compound characterized by a cyclobutyl ring substituted with a hydroxypropan-2-yl group and an acetaldehyde group The compound exists in cis and trans isomeric forms, which differ in the spatial arrangement of the substituents around the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetaldehyde cis/trans typically involves the cyclobutylation of hydroxyarenes followed by functional group transformations. One common method is the C(sp2)–H cyclobutylation enabled by silver-π-acid catalysis, which allows for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. The reaction conditions often involve the use of silver salts as catalysts and hydroxyarenes as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclobutylation reactions using optimized catalysts and reaction conditions to ensure high yield and selectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetaldehyde cis/trans undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), electrophiles (e.g., alkyl halides)
Major Products
Oxidation: 2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetic acid
Reduction: 2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetaldehyde cis/trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetaldehyde cis/trans involves its interaction with molecular targets and pathways in biological systems. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)ethanol
- 2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetic acid
- 2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)methanol
Uniqueness
2-(3-(2-Hydroxypropan-2-yl)cyclobutyl)acetaldehyde cis/trans is unique due to its specific structural arrangement and the presence of both hydroxy and aldehyde functional groups
Properties
IUPAC Name |
2-[3-(2-hydroxypropan-2-yl)cyclobutyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,11)8-5-7(6-8)3-4-10/h4,7-8,11H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQNWUPPMDNFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC(C1)CC=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

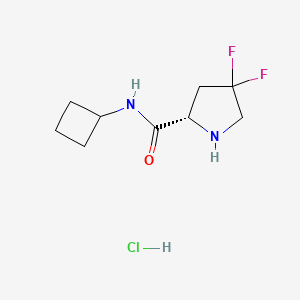

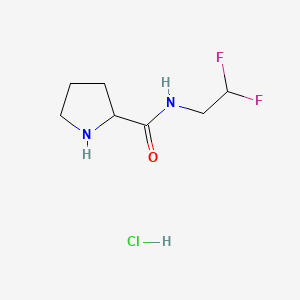
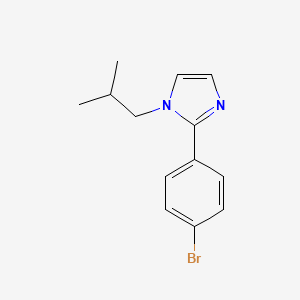
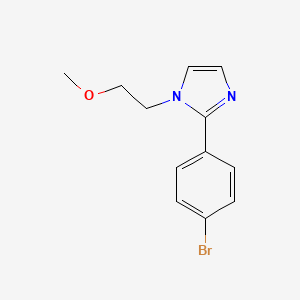
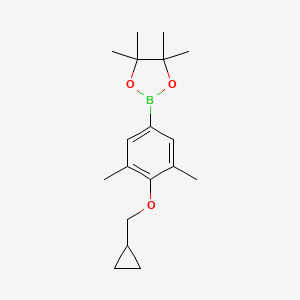
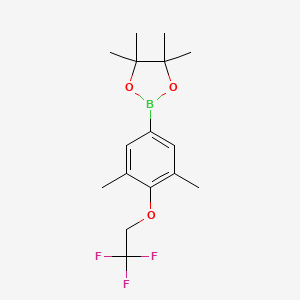
![2-[(Oxan-4-yl)methylidene]propanedinitrile](/img/structure/B8153990.png)
